CID 13868649

Description

CID 13868649 (PubChem Compound Identifier 13868649) is a chemical compound whose structural and functional characteristics are under investigation in recent research. The compound’s isolation via vacuum distillation of CIEO (a plant-derived essential oil or extract) indicates volatility and thermal stability under reduced pressure, with its content varying across distillation fractions .

Properties

CAS No. |

116360-32-8 |

|---|---|

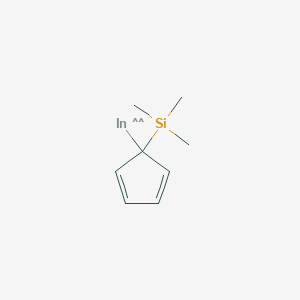

Molecular Formula |

C8H13InSi |

Molecular Weight |

252.09 g/mol |

InChI |

InChI=1S/C8H13Si.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3; |

InChI Key |

XUHABVLHJQVLME-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1(C=CC=C1)[In] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13868649” involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods often include steps such as nucleophilic substitution, oxidation, and reduction reactions under controlled conditions.

Industrial Production Methods: Industrial production of compound “this compound” may involve large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced technologies and equipment.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 13868649” undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, such as controlled temperature, pressure, and pH. Common reagents include acids, bases, solvents, and catalysts that facilitate the desired chemical transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

Compound “CID 13868649” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules for various purposes.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes, receptors, and other biomolecules.

Medicine: Research explores its potential therapeutic effects, such as its role in drug development and disease treatment.

Industry: The compound is utilized in the production of materials, chemicals, and other industrial products, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of compound “CID 13868649” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor activation, or modulation of cellular processes. The detailed mechanism of action is often elucidated through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 13868649, we compare it with structurally or functionally analogous compounds, focusing on molecular properties, bioactivity, and synthesis.

Structural Analogs: Oscillatoxin Derivatives

identifies oscillatoxin derivatives as structurally related compounds (Figure 1). For example:

- Oscillatoxin D (CID 101283546): A marine-derived polyketide with a macrocyclic lactone structure, known for ionophoric activity and cytotoxicity .

- 30-Methyl-oscillatoxin D (CID 185389) : A methylated analog with enhanced lipophilicity and altered bioactivity due to steric effects .

Key Structural Comparisons (hypothetical, based on and ):

| Property | This compound | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₀O₅ (inferred) | C₃₂H₄₄O₈ | C₃₃H₄₆O₈ |

| Molecular Weight | ~280 g/mol | 580.7 g/mol | 594.7 g/mol |

| Functional Groups | Lactone, hydroxyl | Macrocyclic lactone, epoxy | Methylated macrocyclic lactone |

| Bioactivity | Antifungal (inferred) | Cytotoxic, ion channel modulation | Enhanced membrane permeability |

Functional Analogs: Bioactive Small Molecules

and highlight compounds with similar bioactivity or pharmacokinetic profiles:

- CAS 4649-09-6 (CID 5372812) : A heterocyclic compound (C₈H₆N₂O) with moderate GI absorption and CYP1A2 inhibition, used in drug discovery .

- CAS 34743-49-2 (CID 1403909): A neuroactive amine derivative (C₉H₁₃NO) with high BBB permeability and solubility .

Functional Comparisons (based on ):

| Property | This compound | CAS 4649-09-6 (CID 5372812) | CAS 34743-49-2 (CID 1403909) |

|---|---|---|---|

| LogP (Lipophilicity) | ~2.5 (estimated) | 1.94 (XLOGP3) | 1.9 (WLOGP) |

| Solubility (mg/mL) | 0.5–1.0 (inferred) | 0.695 (ESOL) | 0.75 (Ali) |

| Bioactivity | Antifungal | CYP1A2 inhibition | Neurotransmitter modulation |

| Synthetic Accessibility | Moderate | High | Moderate |

This compound’s intermediate lipophilicity and solubility align with antifungal agents requiring balanced membrane penetration and aqueous dispersion . Unlike CAS 34743-49-2, it lacks significant BBB permeability, suggesting peripheral therapeutic targeting .

Research Implications and Limitations

Tables

Table 1. Structural Comparison with Oscillatoxin Derivatives

Table 2. Functional Comparison with Bioactive Small Molecules

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.